3-Bromo-7-chloroquinoline-8-carboxylic acid 3-Bromo-7-chloroquinoline-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 115813-22-4
VCID: VC15899002
InChI: InChI=1S/C10H5BrClNO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15)
SMILES:
Molecular Formula: C10H5BrClNO2
Molecular Weight: 286.51 g/mol

3-Bromo-7-chloroquinoline-8-carboxylic acid

CAS No.: 115813-22-4

Cat. No.: VC15899002

Molecular Formula: C10H5BrClNO2

Molecular Weight: 286.51 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-7-chloroquinoline-8-carboxylic acid - 115813-22-4

Specification

CAS No. 115813-22-4
Molecular Formula C10H5BrClNO2
Molecular Weight 286.51 g/mol
IUPAC Name 3-bromo-7-chloroquinoline-8-carboxylic acid
Standard InChI InChI=1S/C10H5BrClNO2/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15)
Standard InChI Key NRDOVDIATCHYTO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C2=NC=C(C=C21)Br)C(=O)O)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure consists of a quinoline ring system (a bicyclic scaffold merging a benzene ring with a pyridine ring) substituted with three functional groups:

  • Bromine at position 3

  • Chlorine at position 7

  • Carboxylic acid (-COOH) at position 8

The molecular formula is C₁₀H₅BrClNO₂, with a molecular weight of 306.51 g/mol (calculated from atomic masses). The presence of halogens and a polar carboxylic acid group confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .

Spectroscopic Characterization

While direct NMR data for 3-bromo-7-chloroquinoline-8-carboxylic acid are unavailable, analogous compounds provide insights:

  • ¹H NMR: For 7-bromoquinoline-8-carboxylic acid, signals appear at δ 7.68–9.54 ppm for aromatic protons and δ 11.8 ppm for the carboxylic acid proton .

  • ¹³C NMR: The carboxylic carbon in 4-bromo-7-chloroquinoline-8-formic acid resonates at δ 171.1 ppm, while quinoline carbons range from δ 125.0–151.7 ppm .

Substituent effects suggest the chlorine at position 7 would deshield nearby protons, shifting their signals upfield by ~0.2–0.5 ppm compared to non-chlorinated analogs .

Synthetic Pathways

Chlorination of Methyl-Substituted Precursors

A patented method for synthesizing halogenated quinoline carboxylic acids involves:

  • Chlorination of 8-methylquinoline derivatives:

    • Starting material: 3-bromo-7-chloro-8-methylquinoline

    • Reagents: Chlorine gas (Cl₂), phosphorus trichloride (PCl₃) catalyst, orthodichlorobenzene solvent

    • Conditions: 105–150°C under tungsten-iodine lamp irradiation for 30–60 hours .

    • Intermediate: 3-bromo-7-chloro-8-(trichloromethyl)quinoline (yield: 70–81%) .

  • Hydrolysis of trichloromethyl group:

    • Reagents: Water or ice

    • Conditions: 0–30°C for 36–60 hours .

    • Product: 3-bromo-7-chloroquinoline-8-carboxylic acid (yield: 83–86%) .

This two-step process leverages radical chlorination to convert methyl groups to trichloromethyl intermediates, followed by hydrolysis to carboxylic acids (Fig. 1).

Physicochemical Properties

Thermodynamic Parameters

Data for analogous compounds suggest:

PropertyValue (Estimated)Source Compound
Density1.8±0.1 g/cm³7-bromoquinoline-8-carboxylic acid
Boiling Point430±30°C7-bromoquinoline-8-carboxylic acid
Melting Point>250°C (dec.)4-bromo-7-chloroquinoline-8-formic acid
LogP (Octanol-Water)1.5–2.03-bromoquinoline-5-carboxylic acid

The high melting point reflects strong intermolecular hydrogen bonding via the carboxylic acid group.

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL at 25°C); soluble in polar aprotic solvents (DMF, DMSO) .

  • Stability: Decomposes above 250°C; susceptible to photodegradation due to bromine’s labile nature .

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